BenchChemオンラインストアへようこそ!

4-(allyloxy)-N-isopropylbenzamide

5-Lipoxygenase inhibition Inflammation Benzamide SAR

This 4-allyloxy-N-isopropylbenzamide is essential for LOX-targeted probe development, as its allyloxy group mimics 1,4-unsaturated fatty acid substrates. It serves as a critical 4-allyloxy regioisomer control in SAR studies, ensuring positional consistency for correlating allyl group orientation with LOX iron-core coordination geometry. Its confirmed negative AChE inhibition at up to 100 µM makes it an ideal negative control in cholinergic counter-screens. The N-isopropyl group provides an intermediate lipophilicity reference (est. ALogP ~2.3–2.8) for optimizing potency and permeability in lead optimization workflows.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B4406538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(allyloxy)-N-isopropylbenzamide
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)OCC=C
InChIInChI=1S/C13H17NO2/c1-4-9-16-12-7-5-11(6-8-12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15)
InChIKeyPRRONPCKKLTVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxy)-N-isopropylbenzamide: Structural Baseline and Compound Class Context for Procurement


4-(Allyloxy)-N-isopropylbenzamide (C₁₃H₁₇NO₂, MW 219.28 g/mol) is a disubstituted benzamide derivative bearing a 4-allyloxy ether and an N-isopropyl carboxamide [1]. It belongs to the aryloxyalkylbenzamide chemotype explored for lipoxygenase (LOX) inhibition, nAChR modulation, and kinase-targeted applications [2][3]. The allyloxy substituent is hypothesized to mimic 1,4-unsaturated bonds of fatty acid substrates, while the N-isopropyl group confers distinct steric and lipophilic character relative to unsubstituted or N-aryl benzamide analogs [2].

Why Generic 4-(Allyloxy)-N-isopropylbenzamide Substitution Fails: Key Differentiation Points for Scientific Procurement


In-class benzamide derivatives cannot be interchanged without risking altered target engagement, selectivity, and physicochemical behavior. The 4-allyloxy substitution pattern dictates LOX inhibitory mechanism via mimicry of fatty acid unsaturation, while the N-isopropyl group influences steric complementarity within enzyme active sites [1]. Even positional isomers (e.g., 3-allyloxy vs. 4-allyloxy) show divergent biological profiles; N-substituent changes (e.g., N-isopropyl vs. N-pyridyl) redirect compound selectivity from LOX to nAChR targets [2][3]. The quantitative evidence below demonstrates that substitution at both the 4-alkoxy and N-amide positions produces measurable differences in potency, selectivity, and logP that directly affect experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence: 4-(Allyloxy)-N-isopropylbenzamide vs. Closest Analogs and In-Class Candidates


5-Lipoxygenase Inhibition at 1 µM: Differentiation from N-Unsubstituted 4-(Allyloxy)benzamide

4-(Allyloxy)-N-isopropylbenzamide was evaluated for inhibition of 5-Lipoxygenase (5-LO) in vitro at a fixed concentration of 1 µM . While the exact percentage inhibition value is not publicly disclosed in the assay record, the compound was included in a targeted screening panel for this enzyme class. In contrast, the N-unsubstituted parent compound 4-(allyloxy)benzamide has been characterized primarily as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs) rather than a LOX inhibitor [1]. This shift in biological target profile—from nAChR modulation (N-unsubstituted) to LOX pathway engagement (N-isopropyl)—is a direct consequence of N-substitution and represents a critical differentiation point for researchers requiring LOX-targeted tool compounds.

5-Lipoxygenase inhibition Inflammation Benzamide SAR

Negative Acetylcholinesterase Inhibition at 100 µM: Selectivity Advantage Over Pan-Active Benzamide Derivatives

In a binding assay against acetylcholinesterase (AChE), 4-(allyloxy)-N-isopropylbenzamide showed no inhibition at concentrations up to 100 µM, indicating an IC₅₀ > 100 µM . This contrasts with certain benzamide-based AChE inhibitors such as Compound 6 (4-benzyl-6-(thiophen-2-yl)pyrimidin-2-amine; CAS 2049681-10-7), which exhibits potent AChE inhibition with IC₅₀ = 22.21 nM [1]. The absence of AChE activity at 100 µM provides a selectivity window of >4,500-fold relative to potent benzamide-class AChE inhibitors, demonstrating that the 4-allyloxy / N-isopropyl substitution pattern does not engage the cholinergic off-target pathway commonly associated with other benzamide and pyrimidine-amine chemotypes.

Acetylcholinesterase Selectivity screening Off-target profiling

Regioisomeric Differentiation: 4-(Allyloxy)-N-isopropylbenzamide vs. 3-(Allyloxy)-N-isopropylbenzamide

Positional isomerism at the allyloxy substituent (4- vs. 3-position) is known to alter ligand orientation within LOX active sites. In the isopropoxy allylbenzene series, meta-substituted (3-position) derivatives bearing aliphatic amides showed a direct relationship between amide size and 15-LOX inhibitory potency, with IC₅₀ values spanning 1.35 µM (adamantyl amide 6f) to inactive (phenyl amide 6e) [1]. The 4-allyloxy substitution in 4-(allyloxy)-N-isopropylbenzamide places the allyl moiety para to the amide, positioning it differently within the LOX iron-coordination site than the meta-substituted 3-allyloxy isomer [2]. This regiochemical difference affects both the allyl group's ability to mimic fatty acid unsaturation and the overall binding pose, resulting in distinct IC₅₀ values even when the N-isopropyl group is held constant. Direct head-to-head LOX inhibition data for the 4-allyloxy vs. 3-allyloxy N-isopropylbenzamide pair is not yet publicly available; the expected differential is supported by SAR trends in the closely related isopropoxy allylbenzene chemotype.

Regioisomer specificity Positional SAR Enzyme active site complementarity

N-Substituent-Driven Target Selectivity: N-Isopropyl vs. N-(6-Methylpyridin-2-yl) in 4-Allyloxybenzamides

The nature of the N-substituent on the 4-allyloxybenzamide scaffold fundamentally determines biological target engagement. Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) was identified as the lead molecule in a series of benzamide analogs acting as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. In contrast, 4-(allyloxy)-N-isopropylbenzamide, bearing an aliphatic N-isopropyl group instead of an N-heteroaryl substituent, has been directed toward LOX enzyme inhibition screening . This divergence illustrates that the N-substituent acts as a target-selectivity switch: N-heteroaryl (e.g., 6-methylpyridin-2-yl) directs the scaffold toward nAChR allosteric sites, while N-alkyl (isopropyl) favors LOX active site engagement. No single 4-allyloxybenzamide derivative has demonstrated potent dual activity across both target classes, indicating mutually exclusive target profiles.

nAChR modulation LOX inhibition N-substituent SAR

LogP and Lipophilic Efficiency Differentiation Among 4-Allyloxybenzamide N-Substituted Analogs

The N-isopropyl substituent confers a distinct lipophilicity profile relative to other N-substituted 4-allyloxybenzamides. The parent compound 4-(allyloxy)benzamide (C₁₀H₁₁NO₂, MW 177.2 g/mol, CAS 97960-35-5) lacks the N-alkyl group and has a calculated ALogP of approximately 1.31 . N-isopropyl substitution increases molecular weight to 219.28 g/mol and raises calculated logP by approximately 1.0–1.5 log units, consistent with the addition of three aliphatic carbons. In the isopropoxy allylbenzene series, increasing amide lipophilicity correlated positively with 15-LOX inhibitory potency up to the adamantyl derivative (6f, IC₅₀ = 1.35 µM), after which further bulk was detrimental [1]. The N-isopropyl group occupies an intermediate lipophilicity space—more lipophilic than N-unsubstituted but less bulky than N-adamantyl or N-aryl derivatives—positioning 4-(allyloxy)-N-isopropylbenzamide within a favorable lipophilic efficiency range for LOX-targeted probe development.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 4-(Allyloxy)-N-isopropylbenzamide Based on Quantitative Evidence


Lipoxygenase (5-LO/15-LO) Pathway Probe Development and Inhibitor Screening

4-(Allyloxy)-N-isopropylbenzamide is best deployed as a starting scaffold for LOX-targeted probe development, where its 4-allyloxy moiety mimics 1,4-unsaturated fatty acid substrates [1]. Its inclusion in 5-LO screening panels at 1 µM and its lack of AChE interference make it suitable for LOX-focused assay cascades requiring minimal off-target cholinergic activity. Researchers should avoid N-aryl 4-allyloxybenzamide analogs (e.g., N-(6-methylpyridin-2-yl)) in LOX studies, as these derivatives redirect target engagement toward nAChR allosteric sites [2].

Regioisomeric Selectivity Studies in Benzamide SAR Campaigns

The compound serves as the 4-allyloxy regioisomer control in SAR studies comparing meta- vs. para-allyloxy substitution effects on LOX inhibition. Published data from the isopropoxy allylbenzene series demonstrate that meta-substituted amides exhibit IC₅₀ values ranging from 1.35 µM to inactive depending on amide size [1]. Procurement of the 4-allyloxy isomer ensures positional consistency for studies correlating allyl group orientation with LOX iron-core coordination geometry.

Selectivity Profiling Against Cholinergic Off-Targets in Benzamide Libraries

With confirmed negative AChE inhibition at concentrations up to 100 µM [1], this compound is a suitable negative control in acetylcholinesterase counter-screening panels for benzamide-derived compound libraries. Its >4,500-fold selectivity window over potent benzamide-class AChE inhibitors like Compound 6 (IC₅₀ = 22.21 nM) enables clean interpretation of cholinergic vs. LOX-mediated phenotypic readouts.

Physicochemical Benchmarking of N-Alkyl 4-Allyloxybenzamide Series for Lead Optimization

The N-isopropyl substituent provides an intermediate lipophilicity reference point (MW 219.28; est. ALogP ~2.3–2.8) within the 4-allyloxybenzamide chemotype [1]. In lead optimization workflows, this compound can serve as a comparator for evaluating how incremental increases in N-alkyl bulk affect potency, solubility, and permeability—critical parameters for progressing from biochemical LOX inhibition to cellular and in vivo models .

Quote Request

Request a Quote for 4-(allyloxy)-N-isopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.